![molecular formula C13H8F3N5O3 B11490135 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11490135.png)

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

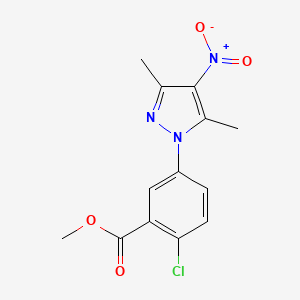

5-[(4-nitro-1H-pyrazol-1-yl)méthyl]-3-[4-(trifluorométhyl)phényl]-1,2,4-oxadiazole est un composé hétérocyclique qui présente une combinaison unique de groupes fonctionnels, notamment un cycle pyrazole, un cycle phényle substitué par un trifluorométhyle et un cycle oxadiazole.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 5-[(4-nitro-1H-pyrazol-1-yl)méthyl]-3-[4-(trifluorométhyl)phényl]-1,2,4-oxadiazole implique généralement les étapes suivantes :

Formation du cycle pyrazole : Cela peut être réalisé en faisant réagir l'hydrazine avec une dicétone ou un β-cétoester approprié en conditions acides ou basiques.

Nitration du cycle pyrazole : Le cycle pyrazole est nitré à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique.

Formation du cycle oxadiazole : Cela implique la cyclisation d'un précurseur approprié, tel qu'un hydrazide, avec un dérivé d'acide carboxylique en conditions déshydratantes.

Couplage des cycles pyrazole et oxadiazole : La dernière étape implique le couplage du pyrazole nitré avec le cycle oxadiazole, généralement en utilisant une base telle que le carbonate de potassium dans un solvant aprotique polaire tel que le diméthylformamide.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement, la pureté et la rentabilité. Cela peut impliquer l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et une efficacité constantes.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe nitro sur le cycle pyrazole peut subir une réduction pour former un groupe amino.

Réduction : Le groupe nitro peut être réduit en utilisant des réactifs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le chlorure d'étain(II) dans l'acide chlorhydrique.

Substitution : Le groupe trifluorométhyle sur le cycle phényle peut participer à des réactions de substitution aromatique nucléophile.

Réactifs et conditions courants

Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.

Réduction : Hydrogène gazeux avec un catalyseur au palladium, chlorure d'étain(II) dans l'acide chlorhydrique ou poudre de fer dans l'acide acétique.

Substitution : Méthylate de sodium ou tert-butylate de potassium dans le diméthylsulfoxyde.

Principaux produits

Réduction du groupe nitro : 5-[(4-amino-1H-pyrazol-1-yl)méthyl]-3-[4-(trifluorométhyl)phényl]-1,2,4-oxadiazole.

Substitution du groupe trifluorométhyle : Divers dérivés phénylés substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Chimie médicinale : Ce composé peut être exploré pour son potentiel en tant qu'agent pharmaceutique en raison de ses caractéristiques structurales uniques et de ses activités biologiques potentielles.

Science des matériaux : La structure hétérocyclique du composé et ses groupes fonctionnels en font un candidat pour le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.

Études biologiques : Il peut être utilisé comme sonde ou ligand dans des tests biologiques pour étudier les interactions enzymatiques ou la liaison aux récepteurs.

Applications industrielles : Le composé peut trouver une application dans le développement de produits agrochimiques ou comme intermédiaire dans la synthèse de molécules plus complexes.

5. Mécanisme d'action

Le mécanisme d'action de 5-[(4-nitro-1H-pyrazol-1-yl)méthyl]-3-[4-(trifluorométhyl)phényl]-1,2,4-oxadiazole dépendrait de son application spécifique. En chimie médicinale, il peut interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires. Le groupe trifluorométhyle peut améliorer la lipophilie du composé, améliorant ainsi sa capacité à traverser les membranes cellulaires.

Mécanisme D'action

The mechanism of action of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparaison Avec Des Composés Similaires

Composés similaires

5-[(4-amino-1H-pyrazol-1-yl)méthyl]-3-[4-(trifluorométhyl)phényl]-1,2,4-oxadiazole : Structure similaire mais avec un groupe amino au lieu d'un groupe nitro.

5-[(4-nitro-1H-pyrazol-1-yl)méthyl]-3-phényl-1,2,4-oxadiazole : Structure similaire mais sans le groupe trifluorométhyle.

Unicité

La présence à la fois d'un groupe nitro et d'un groupe trifluorométhyle dans 5-[(4-nitro-1H-pyrazol-1-yl)méthyl]-3-[4-(trifluorométhyl)phényl]-1,2,4-oxadiazole le rend unique. Le groupe nitro peut participer à des réactions redox, tandis que le groupe trifluorométhyle peut améliorer la stabilité et la lipophilie du composé. Cette combinaison de groupes fonctionnels peut donner lieu à des activités biologiques et des propriétés physicochimiques uniques.

Propriétés

Formule moléculaire |

C13H8F3N5O3 |

|---|---|

Poids moléculaire |

339.23 g/mol |

Nom IUPAC |

5-[(4-nitropyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C13H8F3N5O3/c14-13(15,16)9-3-1-8(2-4-9)12-18-11(24-19-12)7-20-6-10(5-17-20)21(22)23/h1-6H,7H2 |

Clé InChI |

PBIOFIIXYKPLQH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)[N+](=O)[O-])C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11490054.png)

![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl (4-methoxyphenyl)carbamate](/img/structure/B11490061.png)

![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide](/img/structure/B11490069.png)

![4-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]ethoxy}benzoic acid](/img/structure/B11490076.png)

![3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490091.png)

![1-(4-methoxyphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11490107.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11490121.png)

![3-(2-hydroxyethyl)-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide](/img/structure/B11490124.png)

![N-[(2,4-difluorophenyl)carbonyl]-2,4-difluoro-N-[7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11490129.png)

![Methyl 9,9-dimethyl-12-(3-methylthiophen-2-yl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthroline-10-carboxylate](/img/structure/B11490132.png)

![2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11490139.png)

-lambda~5~-phosphane](/img/structure/B11490147.png)

![N-(4-chloro-2-fluorophenyl)-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide](/img/structure/B11490160.png)